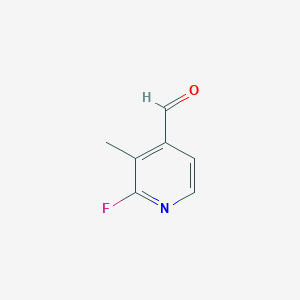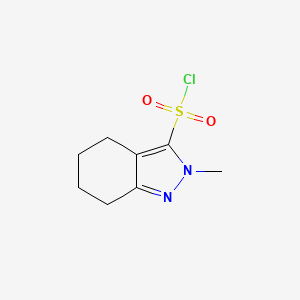
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 2H-indazoles, such as “2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride”, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride” is represented by the InChI code1S/C8H11ClN2O2S/c1-11-8 (14 (9,12)13)6-4-2-3-5-7 (6)10-11/h2-5H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride” include a molecular weight of 234.71 . The compound exists in the enol form in the crystalline state and in solution .Scientific Research Applications
Anti-Inflammatory Applications
Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has been reported to exhibit high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Applications
Indazole compounds have demonstrated moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This suggests potential applications in the development of new antimicrobial agents.
Anticancer Applications
Indazole derivatives have shown promise in the field of oncology . While specific studies on “2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride” are not available, the broader family of indazole compounds has been associated with anticancer properties.
Antihypertensive Applications
Indazole compounds have been associated with antihypertensive properties . This suggests potential applications in the treatment of high blood pressure.
Hypoglycemic Applications
Indazole derivatives have been found to exhibit hypoglycemic properties , indicating potential applications in the management of diabetes.
Drug Discovery and Chemical Biology
The structural diversity and wide variety of biological properties of indazole nuclei have made them of great interest in drug discovery and chemical biology . The use of click chemistry to create novel compounds with potential applications in these fields has been demonstrated.
Future Directions
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOAZUOHSUHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



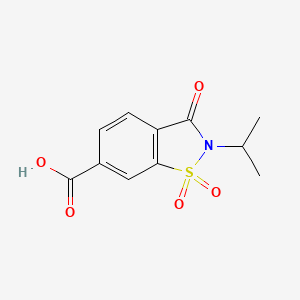
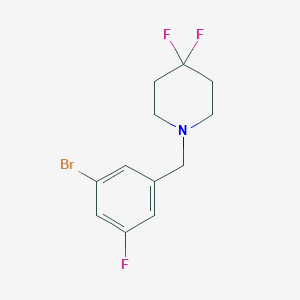
![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)


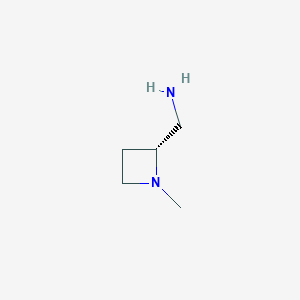




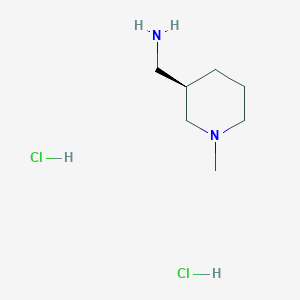
![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
